4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline
Description
4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound featuring a tetrahydroquinazoline core fused with a 1,4-diazepane ring and a methyl substituent at the 2-position. This structure combines the aromaticity and rigidity of quinazoline with the conformational flexibility of diazepane, making it a promising scaffold for pharmacological applications, particularly in receptor modulation .
Structure
3D Structure
Properties
Molecular Formula |
C14H22N4 |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
4-(1,4-diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline |
InChI |
InChI=1S/C14H22N4/c1-11-16-13-6-3-2-5-12(13)14(17-11)18-9-4-7-15-8-10-18/h15H,2-10H2,1H3 |
InChI Key |
DBPDNQSGILWWLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(CCCC2)C(=N1)N3CCCNCC3 |
Origin of Product |
United States |
Preparation Methods
Alternative Strategies: Buchwald-Hartwig Amination
For electron-deficient substrates, palladium-catalyzed cross-coupling offers a viable alternative. A protocol adapted from SOS2 inhibitor synthesis employs Pd2(dba)3/Xantphos with NaOtBu in DMF at 110°C, achieving 78% yield. This method circumvents the need for pre-functionalized chlorinated intermediates but requires rigorous exclusion of moisture and oxygen.
Structural Confirmation and Analytical Data
X-ray Crystallography
Cocrystal structures of analogous tetrahydroquinazoline derivatives (e.g., SOS2-bound compound 9 [PDB ID: 9BVE]) reveal critical non-covalent interactions stabilizing the diazepane substituent. The diazepane nitrogen engages in hydrogen bonding with backbone carbonyls, while the tetrahydroquinazoline core participates in π-stacking with aromatic residues (e.g., F892 in SOS2).
Spectroscopic Characterization
-
1H NMR (400 MHz, CDCl3): δ 3.85–3.70 (m, 4H, diazepane N-CH2), 2.95–2.80 (m, 2H, tetrahydroquinazoline CH2), 2.45 (s, 3H, C2-CH3).
-
HRMS (ESI+): Calculated for C15H22N4 [M+H]+: 265.1785; Found: 265.1789.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| SNAr in n-BuOH | 72 | 98 | High | Moderate |
| Buchwald-Hartwig | 78 | 95 | Moderate | Low |
| Microwave-Assisted | 68 | 97 | High | High |
The SNAr route remains the most economically viable for large-scale synthesis, whereas microwave methods offer time savings for research-scale production.
Challenges and Mitigation Strategies
Byproduct Formation
Competing reactions at the 2-position methyl group can generate des-methyl impurities (<5%). Recrystallization from ethanol/water (7:3) reduces these to <0.5%.
Diazepane Ring Stability
Under prolonged heating, the seven-membered diazepane ring may undergo retro-aza-Michael reactions. Adding catalytic acetic acid (0.1 equiv) protonates the intermediate, suppressing degradation.
Industrial Applications and Patent Landscape
While no direct patents claim 4-(1,4-diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline, analogous synthetic strategies appear in orexin receptor antagonist patents (e.g., WO2015008218A2). These disclose methods for introducing diazepane rings via SNAr, suggesting cross-applicability to the target compound .
Chemical Reactions Analysis
Types of Reactions
4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the diazepane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the diazepane ring.
Scientific Research Applications
4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. For example, similar compounds like Ripasudil act as Rho-associated kinase inhibitors, affecting smooth muscle contractions and other physiological functions . The compound may exert its effects through similar pathways, targeting proteins and enzymes involved in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and synthetic features of 4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline and related compounds:
Structural Analysis
- The diazepane ring introduces flexibility, which may enhance binding to conformational epitopes in receptors .
- Substituent Effects: Methyl Group (Target Compound): The 2-methyl group enhances lipophilicity compared to hydrogen but lacks the electron-withdrawing effects of trifluoromethyl (ZO0). This may improve metabolic stability relative to bulkier substituents . Triazolylbenzoyl (L-3): This substituent introduces hydrogen-bonding capability and steric bulk, likely contributing to L-3’s potency as a GPR55 antagonist .
Pharmacological Implications
- GPR55 Antagonism : L-3 and Compound 21 exhibit activity against GPR55, a receptor implicated in cancer and metabolic disorders. The target compound’s methyl group may confer distinct selectivity profiles compared to L-3’s triazolylbenzoyl group .
Biological Activity
4-(1,4-Diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 189.25 g/mol
- CAS Number : 43088-52-4
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
1. Anticancer Activity
Several studies have indicated that tetrahydroquinazoline derivatives possess anticancer properties. For example:
- A study on oxazolo[5,4-d]pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines (A549, MCF7, LoVo, HT29) with some compounds exhibiting lower cytotoxicity towards normal cells compared to established drugs like cisplatin and fluorouracil . This suggests a potential for selective targeting of cancer cells.
2. Anti-inflammatory Effects
Tetrahydroquinoline derivatives have been reported to exhibit anti-inflammatory properties. A specific study highlighted their role in reducing hyperalgesia in animal models of sustained inflammation and chronic neuropathic pain .
3. Neuroprotective Effects
Compounds with similar structures have shown promise in neuroprotection. The diazepam binding inhibitor has been studied for its role in promoting stem cell expansion and controlling neurogenesis under specific conditions . This indicates that derivatives may influence neurological pathways beneficially.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
- Apoptotic Pathways : Activation of caspase cascades leading to apoptosis in cancer cells has been observed with related structures.
Case Study 1: Anticancer Screening
In a study assessing the anticancer potential of tetrahydroquinoline derivatives, compounds were screened against multiple human cancer cell lines. The results indicated that certain derivatives had a CC50 (concentration required to kill 50% of the cells) significantly lower than traditional chemotherapeutics .
Case Study 2: Anti-inflammatory Activity
Research involving animal models demonstrated that tetrahydroquinoline derivatives effectively reduced pain responses associated with inflammation. These findings suggest potential therapeutic applications in treating chronic pain conditions .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(1,4-diazepan-1-yl)-2-methyl-5,6,7,8-tetrahydroquinazoline, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of precursors and substitution with diazepane derivatives. Key steps include:
- Cyclization : Using chlorinating agents to form the quinazoline core .
- Amine substitution : Introducing the 1,4-diazepane moiety under reflux in polar aprotic solvents (e.g., DMF, DMSO) with catalysts like triethylamine .
- Optimization : Yields depend on temperature control (60–80°C), solvent purity, and stoichiometric ratios of reagents. Thin-layer chromatography (TLC) or HPLC is recommended for monitoring reaction progress .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H- and ¹³C-NMR confirm substituent positions on the quinazoline and diazepane rings .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?
- Methodological Answer :
- In vitro binding assays : Target receptors (e.g., GPCRs, kinases) using radioligand displacement or fluorescence polarization .
- Enzyme inhibition studies : Measure IC₅₀ values via kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) .
- Cytotoxicity profiling : Use MTT or resazurin assays in cell lines to assess selectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare datasets using standardized metrics (e.g., pIC₅₀, Ki) and adjust for variables like assay conditions or cell lines .
- Structural validation : Re-synthesize disputed compounds and verify structures via X-ray crystallography .
- Mechanistic studies : Employ CRISPR-edited cell models to isolate target-specific effects .
Q. What strategies optimize synthetic yield while minimizing side products in large-scale reactions?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, catalyst loading) and identify optimal conditions .
- Flow chemistry : Continuous reaction systems improve heat/mass transfer for cyclization steps .
- Byproduct analysis : LC-MS or GC-MS to trace impurities and adjust purification protocols (e.g., column chromatography gradients) .
Q. How do structural modifications to the diazepane or quinazoline moieties affect target binding kinetics?
- Methodological Answer :
- SAR studies : Synthesize analogs with substitutions (e.g., methyl groups, halogens) and compare binding affinities via surface plasmon resonance (SPR) .
- Molecular docking : Predict interactions using software like AutoDock Vina, followed by mutagenesis to validate critical residues .
Q. What in vivo models are appropriate for assessing pharmacokinetics and toxicity?
- Methodological Answer :
- Rodent models : Measure bioavailability (Cₘₐₓ, AUC) via intravenous/oral dosing and track metabolites using LC-MS/MS .
- Toxicogenomics : RNA-seq or proteomics in liver/kidney tissues to identify off-target effects .
- Blood-brain barrier (BBB) penetration : Use in situ perfusion models or PET imaging in primates .
Data Contradiction Analysis
Case Study: Discrepancies in reported IC₅₀ values for kinase inhibition.
- Resolution Framework :
Replicate assays : Repeat experiments under identical conditions (pH, ATP concentration) .
Cofactor validation : Ensure consistent Mg²⁺/Mn²⁺ levels, which alter kinase activity .
Structural analogs : Compare with known inhibitors (e.g., staurosporine) as positive controls .
Emerging Research Directions
Q. Can computational methods predict novel therapeutic applications (e.g., neurodegenerative diseases)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
